rac Rotigotine-d3 Hydrochloride Salt

Description

Significance of Deuterium (B1214612) Isotope Substitution in Drug Discovery

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen, containing one proton and one neutron in its nucleus, effectively doubling its mass compared to hydrogen (protium). humanjournals.com This seemingly subtle atomic change can have profound effects on a drug molecule's behavior, a principle leveraged in a strategy known as deuteration. The primary rationale for substituting hydrogen with deuterium is to exploit the Kinetic Isotope Effect (KIE) . drugdiscoveryopinion.comportico.org

The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. portico.orgtaylorandfrancis.com Consequently, breaking a C-D bond requires more energy and occurs at a slower rate. drugdiscoveryopinion.comtaylorandfrancis.com This phenomenon is most pronounced when the C-H bond cleavage is the rate-determining step in a chemical reaction, a situation referred to as a primary KIE. drugdiscoveryopinion.com

In drug metabolism, many compounds are broken down by enzymes, particularly the Cytochrome P450 (CYP) family, through reactions that involve the cleavage of C-H bonds. nih.govnih.gov By strategically replacing hydrogen atoms at these metabolic "soft spots" with deuterium, the rate of metabolism can be significantly slowed. portico.orgnih.gov This can lead to several potential pharmacokinetic advantages:

Increased drug exposure (AUC) and half-life (t½): A slower metabolism can mean the drug remains in the body for longer. nih.govresearchgate.net

Reduced formation of metabolites: This can be beneficial if certain metabolites are inactive or associated with unwanted effects. nih.govresearchgate.net

Potential for lower or less frequent dosing: Improved metabolic stability may allow for modified administration regimens. nih.gov

The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, validating this approach as a viable strategy in drug development. nih.govnih.gov

| Property | Hydrogen (Protium, ¹H) | Deuterium (²H, D) | Significance in Pharmacology |

|---|---|---|---|

| Atomic Mass (amu) | ~1.008 | ~2.014 | Deuterium is approximately twice as heavy. |

| Bond Strength (e.g., C-X) | Weaker | Stronger | The C-D bond requires more energy to break. taylorandfrancis.com |

| Metabolic Rate (involving C-X cleavage) | Faster | Slower (Kinetic Isotope Effect) | Can lead to improved pharmacokinetic profiles. drugdiscoveryopinion.comnih.gov |

| Radioactivity | Non-radioactive | Non-radioactive | Suitable for use in therapeutic agents. |

Rationale for Deuteration of Dopamine (B1211576) Receptor Agonists

Dopamine agonists are a class of drugs that mimic the action of the neurotransmitter dopamine by binding to and activating dopamine receptors in the brain. nih.gov They are fundamental in treating conditions like Parkinson's disease, where there is a deficiency in dopaminergic activity. nih.govcymitquimica.com

The metabolism of many dopamine agonists is a key determinant of their clinical performance. Like many other drugs, they are often processed by the cytochrome P450 enzyme system. nih.gov For instance, metabolic processes such as O-dealkylation and N-dealkylation are common pathways that can inactivate the drug or convert it into various metabolites. musechem.com

Deuterating a dopamine agonist like Rotigotine (B252) is a rational strategy aimed at modifying its metabolic fate. medchemexpress.com By replacing hydrogen atoms with deuterium on specific molecular positions susceptible to enzymatic attack (e.g., the N-propyl group), researchers can slow down these metabolic pathways. pharmaffiliates.com This application of the kinetic isotope effect could potentially lead to a more stable pharmacokinetic profile, increased systemic exposure, and a reduction in the formation of specific metabolites. nih.govmusechem.com The goal is to enhance the drug's properties while retaining its desired pharmacological activity at the dopamine receptors. medchemexpress.com

Overview of Racemic Compounds in Pharmaceutical Research

Chirality is a fundamental property in stereochemistry, where a molecule is non-superimposable on its mirror image. These mirror-image isomers are known as enantiomers . nih.govsynergypublishers.com While enantiomers have identical physical properties in an achiral environment (e.g., melting point, solubility), they can interact differently with other chiral entities, such as biological receptors and enzymes. nih.govresearchgate.net

A racemic mixture , or racemate, is a mixture containing equal amounts (50:50) of both enantiomers. ualberta.ca Many chiral drugs have been historically developed and marketed as racemates. nih.gov In such cases, the pharmacological activity may reside primarily in one enantiomer, termed the eutomer , while the other, the distomer , may be less active, inactive, or even contribute to different or undesirable effects. researchgate.netwikipedia.org

The process of re-developing an approved racemic drug as a single enantiomer product is known as a chiral switch . wikipedia.orgdrugpatentwatch.comuniroma1.it This strategy is pursued when one enantiomer offers a clear therapeutic advantage, such as improved efficacy or a better safety profile. researchgate.netnih.gov However, developing a single enantiomer is not always superior, and in some cases, the racemic mixture may provide the optimal therapeutic effect. acs.org The decision to develop a racemate versus a single enantiomer depends on a thorough evaluation of the pharmacological and pharmacokinetic profiles of each isomer. researchgate.netacs.org

The term "rac" in "rac Rotigotine-d3 Hydrochloride Salt" signifies that the compound is a racemic mixture, containing both of its enantiomers in equal proportion. pharmaffiliates.comualberta.ca

| Term | Definition | Relevance to rac Rotigotine-d3 HCl |

|---|---|---|

| Chirality | A geometric property of a molecule that is non-superimposable on its mirror image. | Rotigotine possesses a chiral center. |

| Enantiomers | A pair of stereoisomers that are mirror images of each other. nih.gov | Rotigotine exists as two enantiomers, (R)-Rotigotine and (S)-Rotigotine. |

| Racemate / Racemic Mixture | A mixture containing equal amounts of two enantiomers. ualberta.ca | The "rac" prefix indicates this compound is a 50:50 mixture of its enantiomers. pharmaffiliates.com |

| Eutomer | The enantiomer with the higher pharmacological activity. researchgate.netwikipedia.org | In the case of Rotigotine, the (S)-enantiomer is generally considered the eutomer for its dopamine agonist activity. |

| Distomer | The enantiomer with the lower pharmacological activity. researchgate.netwikipedia.org | The (R)-enantiomer of Rotigotine has different and less potent activity at dopamine receptors. |

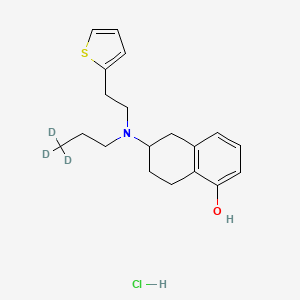

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-[2-thiophen-2-ylethyl(3,3,3-trideuteriopropyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXBONHIOKGWNU-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemistry and Enantiomeric Considerations of Rac Rotigotine D3 Hydrochloride Salt

Principles of Racemization in Synthetic Pathways

Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers, known as a racemate. This process can occur through various chemical and physical mechanisms, and understanding these is crucial for controlling the stereochemical outcome of a synthesis.

Enantiomeric Purity and Chiral Resolution Methodologies

Achieving high enantiomeric purity is a critical step in the manufacture of chiral drugs. Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, is a widely employed strategy. Several methodologies have been developed for the resolution of chiral amines like Rotigotine (B252).

Diastereomeric Salt Formation Approaches

One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts. libretexts.orglibretexts.org This technique involves reacting the racemic amine with a chiral resolving agent, which is typically a chiral acid. wikipedia.org The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. ulisboa.pt This difference in solubility allows for their separation by fractional crystallization. libretexts.orglibretexts.org Once the diastereomeric salts are separated, the desired enantiomer of the amine can be recovered by treating the salt with a base to neutralize the chiral acid. libretexts.org

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type of Amine Resolved |

| (+)-Tartaric acid | Racemic bases |

| (-)-Malic acid | Racemic bases |

| (-)-Mandelic acid | Racemic bases |

| (+)-Camphor-10-sulfonic acid | Racemic bases |

The efficiency of this method depends on several factors, including the choice of resolving agent, the solvent system, and the crystallization conditions. ulisboa.ptgavinpublishers.com

Chiral Chromatographic Separation Techniques

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and, thus, their separation. For the separation of chiral amines, various types of CSPs have been developed, including those based on polysaccharides, proteins, and synthetic chiral polymers.

A study on the enantioseparation of Rotigotine and its chiral impurities utilized a dual cyclodextrin system in capillary zone electrophoresis, demonstrating the effectiveness of chiral selectors in achieving separation. nih.gov High-performance liquid chromatography (HPLC) with chiral stationary phases is a common approach for both analytical determination of enantiomeric excess and preparative separation of enantiomers. mdpi.com Gas chromatography (GC) can also be employed for the separation of volatile chiral amines, often after derivatization to enhance volatility and selectivity. nih.gov

Table 2: Comparison of Chiral Chromatographic Techniques

| Technique | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | High resolution, applicable to a wide range of compounds, scalable for preparative purposes. | Higher cost of chiral columns, solvent consumption. |

| Chiral GC | Differential interaction with a chiral stationary phase in a gas-liquid or gas-solid system. | High efficiency, suitable for volatile compounds. | Requires derivatization for non-volatile amines, limited to thermally stable compounds. |

| Chiral SFC | Utilizes a supercritical fluid as the mobile phase with a chiral stationary phase. | Faster separations, lower solvent consumption compared to HPLC. | Specialized equipment required. |

| Chiral CE | Differential migration in an electric field in the presence of a chiral selector in the buffer. | High efficiency, minimal sample and solvent consumption. | Limited to small-scale separations. |

Biocatalytic Resolution Strategies

Biocatalysis has emerged as a green and highly selective alternative for the resolution of chiral compounds. semanticscholar.org Enzymes, such as lipases and proteases, can exhibit high enantioselectivity, catalyzing a reaction on only one enantiomer of a racemic mixture. acs.orggoogle.com This kinetic resolution results in the separation of the unreacted enantiomer from the product of the enzymatic reaction.

For chiral amines, lipases are commonly used to catalyze the acylation of one enantiomer, leaving the other enantiomer unreacted. acs.orggoogle.comnih.gov The resulting amide and the unreacted amine can then be separated by conventional methods. The choice of enzyme, acyl donor, and reaction conditions are critical for achieving high enantiomeric excess and yield. Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the unwanted enantiomer, can theoretically achieve a 100% yield of the desired enantiomer. acs.org

Stereoselective Synthesis of Deuterated Rotigotine Analogs

Stereoselective synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer of a chiral compound directly, avoiding the need for a resolution step. This is often a more efficient and economical approach for the production of enantiomerically pure drugs.

For Rotigotine, several stereoselective synthetic routes have been developed. One approach involves the use of a chiral catalyst to induce stereoselectivity in a key bond-forming reaction. For example, a chemoenzymatic synthesis of Rotigotine has been reported that utilizes an engineered imine reductase (IRED) for the asymmetric reduction of an imine precursor, achieving high enantioselectivity. rsc.orgresearchgate.net Another strategy involves the use of a chiral starting material or a chiral auxiliary that directs the stereochemical outcome of the reaction sequence. A patented method describes the asymmetric reduction of an intermediate using a chiral phosphoric acid as a catalyst to produce a key chiral amine precursor for Rotigotine. google.com

Synthetic Methodologies for Rac Rotigotine D3 Hydrochloride Salt

Chemical Synthesis Approaches for Rotigotine (B252) Core Structure

The synthesis of the fundamental Rotigotine core, a substituted tetralin structure, is the foundational step upon which the creation of its deuterated analogue is built. A common and practical starting point for this synthesis is 5-methoxy-2-tetralone (B30793). researchgate.netgoogle.com This key intermediate serves as the scaffold for the subsequent introduction of the necessary functional groups.

One established synthetic pathway involves the reductive amination of 5-methoxy-2-tetralone with an appropriate amine. google.comgoogle.com For instance, reaction with n-propylamine under reducing conditions yields 2-(N-n-propyl)amino-5-methoxytetrahydronaphthalene. google.com This step creates the secondary amine that is crucial for the subsequent addition of the thienyl group.

Following the formation of this aminotetralin intermediate, the next significant transformation is the attachment of the 2-(2-thienyl)ethyl group to the nitrogen atom. This can be achieved through various alkylation or reductive amination strategies. google.commedkoo.com A common method involves reacting the secondary amine with 2-thienylacetic acid in the presence of a reducing agent, such as a borane (B79455) complex, to form the tertiary amine structure of Rotigotine. google.com The final step in forming the core structure often involves the demethylation of the methoxy (B1213986) group to yield the phenolic hydroxyl group characteristic of Rotigotine. google.com

Alternative chemoenzymatic approaches have also been developed, utilizing enzymes like imine reductases (IREDs) to achieve high stereoselectivity in the synthesis of the 2-aminotetralin intermediate, which can then be carried forward to the final Rotigotine structure. rsc.org These varied synthetic strategies provide a versatile toolkit for constructing the essential Rotigotine framework.

Table 1: Key Intermediates and Reagents in Rotigotine Core Synthesis

| Intermediate/Reagent | Role in Synthesis | Reference |

| 5-methoxy-2-tetralone | Starting material for the tetralin core. | researchgate.netgoogle.com |

| n-Propylamine | Amine source for reductive amination. | google.com |

| 2-Thienylacetic acid | Source for the 2-(2-thienyl)ethyl group. | google.com |

| Borane complexes | Reducing agent for amidation/amination. | google.com |

| (S)-2-(N-n-propyl)amino-5-methoxytetrahydronaphthalene | Chiral intermediate post-amination. | google.com |

Integration of Deuterium (B1214612) Labeling into Synthetic Routes

The introduction of deuterium into the Rotigotine molecule to produce rac-Rotigotine-d3 is a targeted modification. The "-d3" designation indicates that three hydrogen atoms have been replaced by deuterium. This is typically achieved by using a deuterated reagent during one of the key synthetic steps.

For the synthesis of rac-Rotigotine-d3, the deuterium atoms are incorporated into the N-propyl group. This is accomplished by using a deuterated version of the propylating agent. Instead of using a standard propyl halide or other propyl source, a reagent such as 1-iodopropane-d3 or 1-bromopropane-d3 would be used in the N-alkylation step.

The labeling is strategically placed to study metabolic pathways, as deuterium substitution can alter the rate of metabolic processes due to the kinetic isotope effect. nih.govnih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to slower metabolic cleavage at that site. nih.gov The synthesis of deuterated compounds often requires the custom preparation of these labeled reagents, which can be generated from commercially available deuterium sources like deuterium gas (D2) or deuterium oxide (D2O). princeton.edu For example, deuterated alkyl halides can be prepared through the reduction of corresponding carboxylic acid derivatives with a powerful deuteride-donating agent like lithium aluminum deuteride. nih.gov

Table 2: Reagents for Deuterium Labeling

| Deuterated Reagent | Purpose | Underlying Principle | Reference |

| 1-Iodopropane-d3 | Introduction of the N-propyl-d3 group. | N-alkylation of the secondary amine intermediate. | researchgate.net |

| Lithium Aluminum Deuteride (LiAlD4) | Synthesis of deuterated building blocks. | Reduction of esters or amides to deuterated alcohols or amines. | nih.gov |

| Deuterium Oxide (D2O) | General deuterium source. | Used in H-D exchange reactions, often catalyzed by metals like Palladium. | nih.govyoutube.com |

Isolation and Characterization of Deuterated Racemic Intermediates

Following the synthesis and deuterium labeling, the crucial final steps involve the isolation and thorough characterization of the target compound, rac-Rotigotine-d3 Hydrochloride Salt. As the synthesis produces a racemic mixture, there is no need for chiral separation at this stage.

Isolation: The initial purification of the crude product from the reaction mixture is typically performed using standard organic chemistry techniques. This often involves an aqueous workup to remove inorganic salts and water-soluble impurities. The resulting organic solution, containing the deuterated Rotigotine free base, is then concentrated. Further purification is almost always achieved through column chromatography, which separates the desired product from unreacted starting materials and side products based on polarity. Once the pure free base is isolated, it is converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, like ethanol, which often facilitates crystallization and yields a stable, solid product. google.com

Characterization: Confirming the structure and isotopic purity of rac-Rotigotine-d3 Hydrochloride Salt requires a combination of sophisticated analytical methods.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight of the deuterated compound. The mass spectrum will show a molecular ion peak that is three mass units higher than that of the non-deuterated Rotigotine, confirming the successful incorporation of three deuterium atoms. unimi.it

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and for confirming the location of the deuterium labels.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Rotigotine-d3, the signals corresponding to the protons on the N-propyl group will be significantly diminished or absent, confirming that deuteration occurred at the intended positions.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. sigmaaldrich.com A signal in the ²H NMR spectrum at the chemical shift corresponding to the N-propyl group provides direct evidence of the label's location. acs.org

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also be informative. Carbons bonded to deuterium often show a characteristic triplet splitting pattern (due to the spin I=1 of deuterium) and a slight upfield shift, known as an isotopic shift. nih.gov

The combination of these techniques provides unambiguous evidence for the successful synthesis, isolation, and structural confirmation of rac-Rotigotine-d3 Hydrochloride Salt. unimi.itnih.gov

Table 3: Analytical Techniques for Characterization

| Technique | Information Obtained | Reference |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and isolation of the racemic mixture. | google.com |

| High-Resolution Mass Spectrometry (HRMS) | Confirmation of molecular weight and successful deuterium incorporation. | unimi.it |

| ¹H NMR Spectroscopy | Confirmation of the position of deuterium labeling via signal disappearance. | acs.org |

| ²H NMR Spectroscopy | Direct detection of deuterium atoms in the molecule. | sigmaaldrich.comacs.org |

| ¹³C NMR Spectroscopy | Observation of isotopic shifts and C-D coupling for structural confirmation. | nih.gov |

Pharmacological Profile of Rac Rotigotine D3 Hydrochloride Salt

In Vitro Dopamine (B1211576) Receptor Binding Affinities and Selectivity

Rotigotine (B252) exhibits a broad affinity for all five dopamine receptor subtypes, acting as a pan-agonist. nih.govdrugbank.com However, it displays a distinct selectivity profile, with a notable preference for the D3 receptor subtype. medchemexpress.comnih.gov

D1-like Receptor Subfamily (D1, D5) Interactions

Rotigotine demonstrates a lower affinity for the D1-like receptor subfamily (D1 and D5) compared to the D2-like subfamily. nih.gov Standard binding assays have determined the inhibition constant (Ki) for the D1 receptor to be 83 nM. medchemexpress.commedchemexpress.com Despite this lower binding affinity, functional studies reveal that rotigotine acts as a potent and full agonist at D1 receptors. nih.govnih.gov Its affinity for the D5 receptor is higher than for the D1 receptor, with a reported Ki value of 5.4 nM. nih.gov

D2-like Receptor Subfamily (D2, D3, D4) Interactions

Rotigotine shows a high affinity for the D2-like receptor subfamily, which includes the D2, D3, and D4 receptors. nih.gov It has a particularly high affinity for the D3 receptor, with a Ki value of 0.71 nM. medchemexpress.commedchemexpress.com Its affinity for the D2 and D4 receptors is also significant, with Ki values of 13.5 nM for D2 and ranging from 3.9 to 15 nM for different D4 isoforms. nih.gov

Preferential D3 Receptor Agonism Mechanisms

The preferential agonism of rotigotine at the D3 receptor is a key feature of its pharmacological profile. nih.gov This selectivity is attributed to specific molecular interactions within the binding pocket of the D3 receptor. While rotigotine binds to a conserved orthosteric binding pocket across all dopamine receptors, subtle differences in the extracellular binding pockets contribute to its higher affinity for the D3 subtype. nih.govbiorxiv.org The hydroxyl group of rotigotine forms a hydrogen bond with a histidine residue (H6.55) in the D3 receptor, an interaction that is not observed in the D2 and D4 receptors, which contributes to its enhanced affinity for the D3 subtype. nih.gov

Functional Agonist Activity at Dopamine Receptor Subtypes

In functional assays, rotigotine behaves as a full agonist at all dopamine receptor subtypes. medchemexpress.com Despite variations in binding affinities, it demonstrates high potency as an agonist across D1, D2, and D3 receptors. nih.govnih.gov The rank order of its potency in reporter-gene assays is D3 > D2L > D1 = D5 > D4.4. nih.gov Notably, its potency for stimulating D1 receptors is comparable to that for D2 and D3 receptors in functional studies. nih.gov

Interactions with Non-Dopaminergic Receptors (e.g., 5-HT1A, α2B-adrenergic)

Beyond the dopaminergic system, rotigotine also interacts with other receptor types. It displays significant affinity for the serotonin 5-HT1A receptor and the α2B-adrenergic receptor. nih.gov For the 5-HT1A receptor, it acts as a partial agonist, with a reported Ki of 30 nM. medchemexpress.commedchemexpress.com At the α2B-adrenergic receptor, rotigotine functions as an antagonist, with a Ki of 27 nM. medchemexpress.comnih.gov

Ligand-Receptor Interaction Studies: Molecular Docking and Structural Basis of Agonism

Molecular docking and cryo-electron microscopy studies have provided detailed insights into the structural basis of rotigotine's agonism at dopamine receptors. nih.gov These studies reveal that rotigotine binds to a universal orthosteric binding pocket present in all five dopamine receptor subtypes. biorxiv.orgnih.gov

Key interactions include:

A charged interaction between the primary amine group of rotigotine and a conserved aspartate residue (D3.32) in the receptors. nih.gov

Hydrophobic interactions between the tetrahydronaphthalene group of rotigotine and surrounding isoleucine and phenylalanine residues. nih.gov

A hydrogen bond formed between the hydroxyl group of rotigotine and a conserved serine residue (S5.42) across all dopamine receptors. nih.gov

As mentioned previously, the specific hydrogen bond between the hydroxyl group of rotigotine and the histidine residue (H6.55) in the D3 receptor is a key determinant of its higher affinity for this subtype. nih.gov These structural insights provide a rational basis for understanding the polypharmacology and selectivity of rotigotine. nih.gov

Preclinical Assessment of Neuroprotective Effects of rac Rotigotine-d3 Hydrochloride Salt

Extensive searches of publicly available scientific literature and research databases did not yield any specific preclinical studies evaluating the neuroprotective effects of rac Rotigotine-d3 Hydrochloride Salt . The available body of research focuses almost exclusively on the non-deuterated parent compound, rotigotine.

Therefore, it is not possible to provide detailed research findings, data tables, or an analysis of the neuroprotective profile for rac Rotigotine-d3 Hydrochloride Salt as per the requested outline. Deuterated compounds are often synthesized to alter the pharmacokinetic properties of a parent drug, potentially enhancing its metabolic stability and bioavailability. However, without specific studies on rac Rotigotine-d3 Hydrochloride Salt, any discussion of its neuroprotective effects would be speculative and fall outside the strict parameters of this article.

The neuroprotective effects observed with the non-deuterated rotigotine in various preclinical models of Parkinson's disease are well-documented. These studies have investigated its potential to protect dopaminergic neurons from degeneration through various mechanisms, including agonistic activity at dopamine and serotonin receptors. For instance, in rodent models utilizing neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to mimic Parkinson's disease pathology, rotigotine has demonstrated an ability to mitigate neuronal damage. nih.govresearchgate.net

However, as the focus of this article is strictly on rac Rotigotine-d3 Hydrochloride Salt, and no preclinical data on its neuroprotective effects could be located, this section cannot be developed further.

Metabolic Characterization of Rac Rotigotine D3 Hydrochloride Salt

Identification of Metabolic Pathways of Rotigotine (B252)

The metabolism of the parent compound, Rotigotine, is extensive and proceeds primarily through two major routes: conjugation reactions and N-dealkylation. drugbank.comnih.gov These pathways are crucial for the biotransformation and subsequent elimination of the drug from the body.

Conjugation Reactions (Sulfation, Glucuronidation)

Phase II conjugation reactions are the predominant metabolic pathway for Rotigotine. nih.govnih.gov This process involves the direct attachment of polar molecules, such as sulfate (B86663) or glucuronic acid, to the phenolic hydroxyl group of the Rotigotine molecule. These reactions are catalyzed by sulfotransferases and UDP-glucuronosyltransferases, respectively. drugbank.com The resulting sulfate and glucuronide conjugates are pharmacologically inactive and more water-soluble, facilitating their excretion. drugbank.comnih.gov Studies have shown that after administration, the majority of Rotigotine eliminated in the urine is in the form of these inactive conjugates. drugbank.comnih.gov

N-Dealkylation Mechanisms

A secondary, yet significant, metabolic pathway for Rotigotine is N-dealkylation. drugbank.comnih.gov This Phase I metabolic process involves the removal of the N-propyl group from the tertiary amine of the Rotigotine molecule. This enzymatic reaction leads to the formation of N-despropyl-rotigotine. drugbank.com This metabolite can then undergo further conjugation reactions, such as sulfation, before being eliminated. drugbank.com Another N-dealkylation pathway can lead to the formation of N-desthienylethyl-rotigotine, which is also subsequently conjugated. drugbank.com

Role of Cytochrome P450 Isoenzymes (CYP1A2, 2C19, etc.)

The N-dealkylation of Rotigotine is mediated by the cytochrome P450 (CYP) superfamily of enzymes. drugbank.comnih.gov Multiple CYP isoenzymes have been identified as being capable of metabolizing Rotigotine, indicating a degree of metabolic redundancy. nih.gov This broad enzymatic involvement suggests that the metabolism of Rotigotine is not solely reliant on a single CYP isoform, which can have implications for drug-drug interactions. nih.govnih.gov While several CYP enzymes can contribute, the risk of clinically significant interactions due to inhibition of a single CYP pathway is considered low because conjugation is the primary metabolic route. nih.gov

Elucidation of Kinetic Isotope Effects on Deuterated Rotigotine Metabolism

The substitution of hydrogen with deuterium (B1214612) at specific positions in a molecule, such as in rac Rotigotine-d3 Hydrochloride Salt, can significantly alter the rate of metabolic reactions. This phenomenon is known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus, more energy is required to break it. researchgate.net

For metabolic reactions that involve the cleavage of a C-H bond as the rate-limiting step, the presence of a C-D bond can slow down the reaction rate. nih.gov In the context of Rotigotine metabolism, the N-dealkylation pathway, which is catalyzed by CYP enzymes, involves the cleavage of a C-H bond on the N-propyl group. The introduction of deuterium at this position in rac Rotigotine-d3 Hydrochloride Salt is expected to exhibit a KIE, leading to a decreased rate of N-dealkylation.

In Vitro Metabolic Stability Studies of Deuterated Analogs

In vitro metabolic stability studies are crucial for predicting the in vivo pharmacokinetic profile of a drug candidate. These studies typically involve incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like CYPs. frontiersin.org

For deuterated analogs like rac Rotigotine-d3 Hydrochloride Salt, in vitro studies are expected to demonstrate enhanced metabolic stability compared to the non-deuterated parent compound. This increased stability is a direct consequence of the kinetic isotope effect slowing down the rate of metabolism. A higher percentage of the deuterated compound would be expected to remain unchanged over time when incubated with liver microsomes. This can translate to a longer half-life and increased exposure of the active drug in vivo. researchgate.netjuniperpublishers.com

Table 1: Illustrative In Vitro Metabolic Stability Data

| Compound | Incubation Time (min) | % Parent Compound Remaining (Illustrative) |

| rac Rotigotine Hydrochloride Salt | 0 | 100 |

| 30 | 50 | |

| 60 | 25 | |

| rac Rotigotine-d3 Hydrochloride Salt | 0 | 100 |

| 30 | 80 | |

| 60 | 65 |

Note: The data in this table is illustrative and intended to demonstrate the expected outcome of a comparative in vitro metabolic stability study based on the principles of the kinetic isotope effect. Actual experimental values may vary.

Characterization of Deuterated Metabolites

The characterization of metabolites is essential for a comprehensive understanding of a drug's disposition. For rac Rotigotine-d3 Hydrochloride Salt, the profile of metabolites is expected to be qualitatively similar to that of the parent compound, Rotigotine. The primary metabolites would still be the sulfate and glucuronide conjugates of the deuterated parent drug. drugbank.comnih.gov

However, due to the kinetic isotope effect on N-dealkylation, the quantitative distribution of metabolites may differ. A lower proportion of the N-despropyl-rotigotine metabolite (which would also be deuterated) is anticipated. This "metabolic shunting" can lead to a greater proportion of the dose being metabolized through the direct conjugation pathway. researchgate.net Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to identify and quantify these deuterated metabolites. nih.gov

Advanced Analytical Methodologies for Research on Rac Rotigotine D3 Hydrochloride Salt

Chromatographic Techniques for Quantitative Analysis

Chromatography is the cornerstone for the quantitative analysis of rotigotine (B252). Methods based on High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are widely implemented due to their robustness and precision.

High-Performance Liquid Chromatography (HPLC) Applications

Reversed-phase HPLC (RP-HPLC) is a primary technique for the estimation of rotigotine in bulk and nanoformulations. bohrium.com These methods are valued for their ability to separate rotigotine from its impurities and degradation products, ensuring accurate quantification. researchgate.net

A typical RP-HPLC method involves a C8 or C18 column as the stationary phase. orientjchem.orgresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate adjusted to a specific pH) and an organic solvent like acetonitrile (B52724). bohrium.comorientjchem.org Isocratic elution, where the mobile phase composition remains constant, is frequently used for its simplicity and reproducibility. orientjchem.org Detection is commonly performed using a UV detector, with wavelengths set around 224 nm or 225 nm where rotigotine exhibits strong absorbance. orientjchem.orgrjpbcs.com

The development of these methods is often optimized using Design of Experiments (DoE) principles to fine-tune critical variables such as mobile phase composition, pH, and flow rate to achieve the best separation efficiency, as indicated by parameters like theoretical plates and retention time. bohrium.comnih.gov For instance, one optimized method utilized a mobile phase of 54% v/v acetonitrile and a 10 mM buffer at pH 5.0, with a flow rate of 0.65 mL/min, resulting in a retention time of 7.65 minutes. bohrium.comnih.gov

Table 1: Example of HPLC Method Parameters for Rotigotine Analysis

| Parameter | Condition | Source |

| Column | BDS C-8 (4.6 x 150mm, 5µm) | orientjchem.org |

| Mobile Phase | Acetonitrile : 0.01N Potassium dihydrogen Ortho phosphate (B84403) (pH 4.8) (55:45 v/v) | orientjchem.org |

| Flow Rate | 1.0 mL/min | orientjchem.org |

| Detection | PDA at 224 nm | orientjchem.org |

| Retention Time | 2.691 min | orientjchem.org |

| Column Temperature | 30°C | orientjchem.org |

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis

For the determination of trace amounts of rotigotine in complex biological matrices such as human plasma, UHPLC-MS/MS is the method of choice due to its superior sensitivity and specificity. nih.govaccesson.krkoreascience.kr This technique is essential for pharmacokinetic studies where drug concentrations can be very low. researchgate.net

A validated UHPLC-MS/MS method for rotigotine in human plasma allows for a lower limit of quantitation (LLOQ) as low as 50 pg/mL. nih.gov Sample preparation typically involves liquid-liquid extraction (LLE) to isolate the analyte from plasma components. nih.govnih.gov The chromatographic separation is performed on columns like a Gemini NX3, using a gradient mobile phase, for example, a binary gradient of ammonium (B1175870) acetate (B1210297) in water and methanol (B129727). nih.gov

The tandem mass spectrometry detection is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity. For rotigotine, the mass transition is typically m/z 316.00 → 147.00. nih.govresearchgate.net This level of specificity is crucial for distinguishing the analyte from endogenous matrix components and other metabolites.

Table 2: UHPLC-MS/MS Method Parameters for Rotigotine in Human Plasma

| Parameter | Condition | Source |

| Sample Preparation | Liquid-Liquid Extraction (500 µL plasma) | nih.gov |

| Column | Gemini NX3 | nih.gov |

| Mobile Phase | 5 mM pH 5.0 ammonium acetate / 5 mM ammonium acetate in methanol (binary gradient) | nih.gov |

| Flow Rate | 0.3 mL/min | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Ion Transition | m/z 316.00 → 147.00 | nih.gov |

| Lower Limit of Quantitation | 50 pg/mL | nih.gov |

Chiral Analytical Techniques for Enantiomeric Excess Determination

Rotigotine is a chiral compound, and the marketed formulation contains the pure levorotatory (S)-enantiomer. researchgate.net Therefore, analytical methods must be capable of separating the enantiomers to determine the enantiomeric purity or enantiomeric excess. Chiral HPLC is the most common technique for this purpose. nih.gov

Chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral selector. phenomenex.comyoutube.com This is typically achieved by using a chiral stationary phase (CSP). chiralpedia.com These phases are composed of a single enantiomer of a chiral molecule that is bonded to a solid support, like silica. chiralpedia.com The differential interaction between the rotigotine enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. sigmaaldrich.com

The development of a chiral HPLC method involves screening various CSPs and mobile phase compositions to find the optimal conditions for separation. phenomenex.com The choice of mobile phase (normal phase, reversed phase, or polar organic) can significantly impact the separation efficiency. phenomenex.com

Application of Stable Isotope-Labeled Internal Standards in Bioanalysis

In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is crucial to correct for variability during sample preparation and analysis. nih.gov The ideal IS is a stable isotope-labeled (SIL) analogue of the analyte, such as rac Rotigotine-d3 Hydrochloride Salt.

The use of a SIL-IS is considered the gold standard because its physicochemical properties are nearly identical to the analyte. nih.gov This ensures that it behaves similarly during extraction, chromatography, and ionization, thus effectively compensating for any variations in sample recovery or matrix effects. nih.govnih.gov For example, a validated LC-MS/MS method for the simultaneous determination of rotigotine and its prodrug in rat plasma successfully used a stable isotope-labeled rotigotine as the internal standard. nih.gov While highly effective, the use of SIL internal standards can be limited by their cost and availability. koreascience.kr

Method Validation for Research Applications (Specificity, Linearity, Precision, Accuracy, Recovery)

To ensure that an analytical method is reliable and suitable for its intended purpose, it must undergo rigorous validation according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). orientjchem.orgnih.gov

Specificity : This demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. rjpbcs.comnih.gov In HPLC-UV methods, this is often confirmed by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples. orientjchem.org For UHPLC-MS/MS, the high selectivity of MRM transitions ensures specificity. nih.gov

Linearity : The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov This is determined by analyzing a series of standards over a defined concentration range. For HPLC analysis of rotigotine, a typical linear range might be 25-600 ng/mL, while for more sensitive UHPLC-MS/MS methods, it could be 50-2500 pg/mL or 0.1-100 ng/mL. bohrium.comnih.govaccesson.kr The relationship is evaluated by the correlation coefficient (r²), which should ideally be close to 0.999. bohrium.comaccesson.kr

Precision : Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. austinpublishinggroup.com It is usually reported as the relative standard deviation (RSD) for a statistically relevant number of samples. orientjchem.org For bioanalytical methods, precision is assessed at different concentration levels (low, medium, and high QC samples) and is divided into intra-assay (within-run) and inter-assay (between-run) precision. nih.gov Typically, the RSD should not exceed 15%, except at the LLOQ where 20% may be acceptable. nih.govaustinpublishinggroup.com

Accuracy : Accuracy refers to the closeness of the mean test results obtained by the method to the true value. austinpublishinggroup.com It is determined by analyzing samples with known concentrations (QC samples) and expressing the result as a percentage of the nominal value. nih.gov For rotigotine analysis, accuracy is often assessed by recovery studies, with acceptance criteria typically falling within 85-115% (or 80-120% at the LLOQ). nih.govaccesson.kr

Recovery : This is the extraction efficiency of an analytical method, determined by comparing the analytical response of an extracted sample with the response of a non-extracted standard of the same concentration. nih.gov A high and consistent recovery is desirable. For example, a UHPLC-MS/MS method for rotigotine reported a mean recovery of 96.9%. nih.gov

Table 3: Summary of Validation Parameters for a Rotigotine Bioanalytical Method

| Validation Parameter | Typical Acceptance Criteria | Example Finding | Source |

| Linearity (r²) | ≥ 0.99 | ≥ 0.999 | accesson.kr |

| Accuracy | 85-115% of nominal value (80-120% at LLOQ) | 81.00–115.05% | accesson.kr |

| Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 10.75% | accesson.kr |

| Recovery | Consistent and reproducible | 81.00-104.48% | accesson.kr |

| LLOQ | Signal-to-noise ratio ≥ 5 or 10 | 0.1 ng/mL | accesson.kr |

Future Directions and Research Gaps

Exploration of Novel Synthetic Routes for Deuterated Enantiomers

The synthesis of deuterated compounds, particularly individual enantiomers, is a critical area of ongoing research. For a chiral molecule like rotigotine (B252), the differential pharmacological activities of its enantiomers are of significant interest. The development of efficient and stereoselective synthetic routes to access deuterated enantiomers is paramount for detailed pharmacological evaluation.

Current synthetic strategies for deuterated molecules often involve either the use of deuterated starting materials or late-stage isotopic exchange reactions. nih.gov Methods such as reductive deuteration, halogen-deuterium exchange, and direct hydrogen-deuterium exchange are employed. nih.gov A particularly innovative approach is the concept of "Deuterium-Enabled Chiral Switching" (DECS), which utilizes deuterium's ability to stabilize a chiral center, thereby preventing rapid interconversion of enantiomers. nih.govresearchgate.net This technique could be instrumental in isolating and studying the individual deuterated enantiomers of rotigotine.

Recent advancements in chemoenzymatic synthesis offer a highly selective and efficient alternative for producing chiral compounds. For instance, a short and effective chemoenzymatic synthesis of rotigotine has been reported using an imine reductase (IRED)-catalyzed reductive amination as the key step. rsc.org This methodology could be adapted for the synthesis of deuterated rotigotine enantiomers by employing deuterated precursors or conducting the enzymatic reaction in a deuterated solvent system.

A comparison of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for Deuterated Rotigotine Enantiomers

| Synthetic Strategy | Description | Advantages | Potential Challenges |

|---|---|---|---|

| Deuterium-Enabled Chiral Switching (DECS) | Introduction of deuterium (B1214612) at the chiral center to slow down racemization, allowing for the separation of enantiomers. | Enables the study of individual, stable enantiomers of otherwise rapidly interconverting racemates. nih.govresearchgate.net | May not be applicable if the chiral center is not prone to racemization. |

| Chemoenzymatic Synthesis | Utilization of enzymes, such as imine reductases, to catalyze key stereoselective steps in the synthesis. | High stereoselectivity, mild reaction conditions, and potentially shorter synthetic routes. rsc.org | Enzyme stability and the need for specific deuterated substrates. |

| Asymmetric Synthesis with Deuterated Building Blocks | The use of chiral catalysts or auxiliaries to control the stereochemistry during the formation of the molecule from deuterated starting materials. | High enantiomeric purity and well-established methodologies. | Availability and cost of deuterated starting materials. |

| Late-Stage Deuteration of Chiral Precursors | Introduction of deuterium into a chiral intermediate that is already enantiomerically pure. | Can be applied to existing synthetic routes with minimal modification. | Potential for racemization during the deuteration step. |

Advanced Computational Modeling of Deuteration Effects on Receptor Interactions

Computational modeling is an indispensable tool for understanding the subtle yet significant effects of deuteration on drug-receptor interactions. The replacement of hydrogen with deuterium can alter physicochemical properties such as bond length and vibrational frequency, which can, in turn, influence binding affinity and receptor activation. researchgate.net

For rac Rotigotine-d3 Hydrochloride Salt, computational studies can provide valuable insights into how deuteration of the propyl group affects its interaction with dopamine (B1211576) receptors, particularly the D2 and D3 subtypes for which rotigotine has a high affinity. patsnap.com Techniques such as quantum mechanics/molecular mechanics (QM/MM), molecular dynamics (MD) simulations, and free energy perturbation (FEP) calculations can be employed to model these interactions with a high degree of accuracy.

A well-designed computational protocol for studying D3 receptor agonists has been described, which includes pharmacophore identification, homology modeling, molecular docking, and MD simulations. nih.gov This approach could be adapted to compare the binding modes and affinities of deuterated and non-deuterated rotigotine. Such studies can elucidate the role of the deuterated propyl group in the binding pocket and predict whether deuteration leads to altered receptor pharmacology.

Recent work combining induced-fit docking (IFD), binding pose metadynamics (BPMD), MD simulations, and molecular mechanics generalized Born surface area (MM/GBSA) calculations has proven effective in predicting and validating the binding poses of ligands to the D3 receptor. nih.govresearchgate.net Applying this comprehensive computational methodology to deuterated rotigotine could reveal nuanced differences in receptor interaction dynamics.

Development of New Preclinical Models for Pharmacological Evaluation of Deuterated Racemic Compounds

The preclinical evaluation of deuterated racemic compounds like rac Rotigotine-d3 Hydrochloride Salt necessitates the development and use of sophisticated preclinical models. These models must be capable of discerning the potentially altered pharmacokinetic and pharmacodynamic profiles of the deuterated drug compared to its non-deuterated counterpart.

The primary rationale for deuteration is often to improve a drug's metabolic profile by slowing down metabolism at specific sites, an effect known as the kinetic isotope effect. juniperpublishers.comnih.gov This can lead to increased drug exposure, a longer half-life, and potentially a reduction in the formation of toxic metabolites. scienceopen.com Preclinical models for evaluating deuterated compounds should therefore include robust in vitro and in vivo systems to assess metabolic stability and identify metabolic pathways.

For a racemic compound, it is also crucial to have preclinical models that can assess the in vivo interconversion of enantiomers. Deuteration at or near a chiral center can sometimes reduce the rate of this interconversion. juniperpublishers.com Therefore, preclinical studies should be designed to quantify the plasma concentrations of each enantiomer over time.

Furthermore, given that rotigotine is a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome, preclinical models of these conditions are essential for evaluating the efficacy of deuterated analogs. nih.govnih.govdrugbank.com These models, often in rodents or non-human primates, allow for the assessment of motor function and other relevant behavioral endpoints.

Interdisciplinary Approaches in Deuterated Drug Research

The successful development of deuterated drugs is inherently an interdisciplinary endeavor. It requires the seamless integration of expertise from various scientific disciplines, including synthetic organic chemistry, medicinal chemistry, computational chemistry, pharmacology, and clinical research. nih.govnih.govresearchgate.net

The journey of a deuterated drug from concept to clinic involves:

Synthetic Chemists to devise and execute novel and efficient synthetic routes.

Computational Chemists to model drug-receptor interactions and predict the effects of deuteration.

Pharmacologists to design and conduct preclinical studies to evaluate the drug's efficacy and safety profile.

Toxicologists to assess any potential for altered toxicity due to changes in metabolism.

Clinicians to design and oversee clinical trials to establish the therapeutic value of the deuterated compound in humans.

This collaborative approach is essential to navigate the complexities of deuterated drug development, from overcoming synthetic challenges to understanding the nuanced effects on pharmacology and ultimately demonstrating clinical benefit. The continued exploration of compounds like rac Rotigotine-d3 Hydrochloride Salt will undoubtedly be driven by such integrated research efforts.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying rac Rotigotine-d3 Hydrochloride Salt?

- Methodology : Synthesis typically involves deuteration of the parent compound (Rotigotine) using deuterated reagents, followed by salt formation with hydrochloric acid. Purification often employs recrystallization or column chromatography, with purity validated via HPLC (>95%) and mass spectrometry .

- Key Considerations : Ensure isotopic purity by monitoring deuteration efficiency using nuclear magnetic resonance (NMR) or liquid chromatography-mass spectrometry (LC-MS). Contamination risks during salt formation require strict pH control .

Q. How can researchers characterize the structural and isotopic integrity of rac Rotigotine-d3 Hydrochloride Salt?

- Analytical Techniques :

- X-ray crystallography for absolute stereochemistry confirmation (Table 2 in ).

- LC-MS/MS to verify deuterium incorporation and isotopic distribution.

- NMR (¹H and ¹³C) to confirm structural integrity and absence of non-deuterated analogs .

- Data Interpretation : Compare retention times and fragmentation patterns with non-deuterated standards to validate isotopic labeling .

Q. What experimental protocols are used to assess solubility and stability in aqueous and organic solvents?

- Procedure :

Perform solubility tests in buffered solutions (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol) using shake-flask methods.

Monitor stability under varying temperatures (4°C–40°C) and light exposure via UV-Vis spectroscopy or HPLC .

- Critical Parameters : Report solubility in mg/mL and classify as per ICH guidelines (e.g., "sparingly soluble" if <1 mg/mL) .

Advanced Research Questions

Q. How can in vitro receptor binding assays be optimized to study rac Rotigotine-d3’s selectivity for dopamine receptors?

- Experimental Design :

- Use radiolabeled ligands (e.g., [³H]Spiperone) in competitive binding assays with D2/D3 receptor-expressing cell lines.

- Calculate IC₅₀ values and receptor subtype selectivity ratios (D3/D2) to assess deuterium’s impact on binding affinity .

Q. What methodologies are employed to evaluate metabolic stability and deuterium isotope effects in pharmacokinetic studies?

- Approach :

Incubate rac Rotigotine-d3 with liver microsomes (human/rodent) and quantify parent compound/metabolites via LC-MS.

Compare metabolic half-life (t₁/₂) and intrinsic clearance (CLint) with non-deuterated Rotigotine to identify isotope effects .

- Data Interpretation : A higher t₁/₂ for the deuterated form suggests improved metabolic stability due to kinetic isotope effects .

Q. How should researchers address contradictions in receptor activation data between in vitro and in vivo models?

- Resolution Strategies :

- Validate in vitro findings using ex vivo receptor occupancy assays (e.g., brain homogenate binding post-administration).

- Account for blood-brain barrier penetration differences via pharmacokinetic modeling .

Q. What are the implications of deuterium substitution on the compound’s physicochemical properties and bioactivity?

- Key Findings :

- Increased Lipophilicity : Deuterium enhances membrane permeability, as shown in parallel artificial membrane permeability assays (PAMPA) .

- Altered Pharmacodynamics : Deuterated analogs may exhibit prolonged receptor occupancy due to slower metabolic clearance (Table 2 in ).

- Experimental Validation : Compare logP values and plasma protein binding ratios between deuterated and non-deuterated forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.